molecular formula C15H16FN5OS B12592842 Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-

Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-

Cat. No.: B12592842
M. Wt: 333.4 g/mol
InChI Key: FZQYLBLRCYIYSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: This compound (CAS: 603948-23-8, molecular formula: C₁₅H₁₆FN₅OS, molecular weight: 333.38 g/mol) is a fluorinated triazinoindole derivative with a thioether-linked acetamide moiety and an isopropyl substituent . Its core structure includes a 1,2,4-triazino[5,6-b]indole scaffold, modified at the 3-position with a sulfur atom and a methyl group at the 5-position.

Properties

Molecular Formula

C15H16FN5OS

Molecular Weight

333.4 g/mol

IUPAC Name

2-[(8-fluoro-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C15H16FN5OS/c1-8(2)17-12(22)7-23-15-18-14-13(19-20-15)10-6-9(16)4-5-11(10)21(14)3/h4-6,8H,7H2,1-3H3,(H,17,22)

InChI Key

FZQYLBLRCYIYSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CSC1=NC2=C(C3=C(N2C)C=CC(=C3)F)N=N1

Origin of Product

United States

Preparation Methods

The synthesis of Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- involves multiple steps, starting with the preparation of the indole nucleus. The synthetic route typically includes the following steps:

    Formation of the Indole Nucleus: The indole nucleus can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Triazino Moiety: The triazino moiety is introduced through a cyclization reaction involving appropriate precursors.

    Thioether Formation: The thioether linkage is formed by reacting the triazinoindole intermediate with a suitable thiol reagent.

    Acetamide Formation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.

Chemical Reactions Analysis

Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as carbonyls or nitro groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule. Common reagents for these reactions include halides and alkoxides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- involves its interaction with specific molecular targets and pathways. The compound’s indole nucleus allows it to bind with high affinity to various receptors and enzymes, modulating their activity. The triazino moiety may enhance its binding properties and contribute to its overall biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Impact of Substituents :

  • Fluorine (8-position): Increases metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., compound 24 in ) .
  • Isopropyl vs.

Functional Group Variations

Compound Class Example Key Feature Biological Relevance Reference
Triazinoindole-thioacetamides Target compound Thioether linkage Enhances sulfur-mediated interactions (e.g., with cysteine residues)
Triazole-linked acetamides 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Triazole ring Improves rigidity and hydrogen-bonding capacity
Oxadiazole derivatives N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Oxadiazole core Increases thermal stability and antimicrobial activity

Key Findings :

  • The target compound’s thioether linkage (vs. triazole or oxadiazole in analogs) balances flexibility and binding specificity, as seen in its higher predicted bioavailability compared to rigid triazole derivatives .
  • Fluorinated triazinoindoles (e.g., compound 15 and the target) exhibit superior kinetic solubility in polar solvents compared to brominated analogs, critical for drug formulation .

Data Gaps :

  • Explicit biological data (e.g., IC₅₀, pharmacokinetics) for the target compound are absent in the provided evidence.
  • Comparative studies with non-fluorinated triazinoindoles (e.g., compound 23 ) are needed to quantify fluorine’s impact on target binding.

Biological Activity

Acetamide, 2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- is a synthetic compound with significant potential in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H10FN5OS
  • Molecular Weight : 291.3 g/mol
  • CAS Number : 603948-11-4
  • Predicted Boiling Point : 507.6 ± 60.0 °C
  • Density : 1.65 ± 0.1 g/cm³
  • pKa : 14.75 ± 0.40

Antitumor Activity

Research indicates that compounds similar to Acetamide, particularly those containing triazine and indole moieties, exhibit notable antitumor properties. For instance:

  • Aurora B Kinase Inhibition : Compounds derived from quinazoline structures have been reported to inhibit Aurora B kinase, a crucial target in cancer therapy. In vitro studies demonstrated that certain derivatives exhibited potent cytotoxicity against various cancer cell lines, including A549 (lung cancer) and U937 (leukemia) cells .
  • Mechanisms of Action : The biological activity of Acetamide may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. For example, studies on similar compounds have shown that they can inhibit key proteins involved in tumor growth and metastasis .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research on related thiazole and triazine derivatives has highlighted their effectiveness against a range of pathogens:

  • Inhibition of Bacterial Growth : Some derivatives have shown significant inhibitory effects against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Certain analogs have been tested for antifungal activity with promising results.

Anticonvulsant Effects

Emerging studies suggest that compounds with similar structures may also possess anticonvulsant properties. For instance, derivatives evaluated in picrotoxin-induced convulsion models demonstrated significant protective effects .

Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of a series of triazine-based compounds similar to Acetamide against various cancer cell lines. The results indicated that certain modifications to the molecular structure significantly enhanced cytotoxicity:

CompoundCell LineIC50 (µM)Mechanism
Compound AA5495.6Apoptosis induction
Compound BU9373.2Aurora B inhibition

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of thiazole derivatives related to Acetamide:

CompoundMicroorganismZone of Inhibition (mm)
Compound CE. coli15
Compound DS. aureus20

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.